

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-Pyridines

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Compound of Interest

Compound Name: 5-Bromo-2-(2-methoxyethoxy)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-bromo-pyridines as a key building block. The pyridine moiety is a prevalent scaffold in pharmaceuticals and functional materials, making efficient and versatile methods for its functionalization essential for drug discovery and development. These protocols offer robust starting points for the synthesis of a diverse range of substituted pyridines.

General Considerations for Cross-Coupling Reactions

Successful cross-coupling reactions with 5-bromo-pyridines hinge on the careful selection of reaction parameters. Key factors to consider include the choice of catalyst, ligand, base, and solvent, as these components collectively influence reaction efficiency, yield, and selectivity.[1] [2] The pyridine nitrogen can coordinate to the palladium center, potentially affecting the catalytic cycle; therefore, optimization of reaction conditions is often crucial.[2] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between 5-bromo-pyridines and organoboron reagents, such as boronic acids and their esters.[4] This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[4]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 5-bromo-pyridine derivatives with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|-------|-----------------------------|--|---------------|--------------------------------|------------------------------|------------|----------|------------------|
| 1 | Phenylboronic acid | Pd(PPh ₃) ₄ (5) | - | K ₃ PO ₄ | 1,4-Dioxane/H ₂ O | 85-95 | 15 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl ₂ (3) | - | K ₂ CO ₃ | DME | 80 | 2 | High |
| 3 | 3-Furanylboronic acid | NiCl ₂ (PCy ₃) ₂ (0.005) | - | K ₃ PO ₄ | tert-Amyl alcohol | 120 | 1 | Not specified |
| 4 | Various arylboronic acids | Pd(OAc) ₂ (1) | SPhos (2) | K ₃ PO ₄ | 1,4-Dioxane | 100 | 18 | 70-95 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

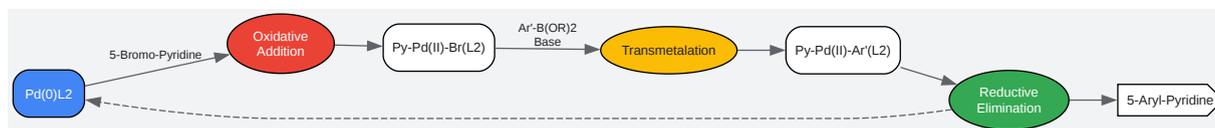
- 5-Bromo-pyridine (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- Potassium phosphate (K₃PO₄) (2.0 equiv)
- 1,4-Dioxane
- Water (degassed)
- Schlenk flask
- Magnetic stirrer

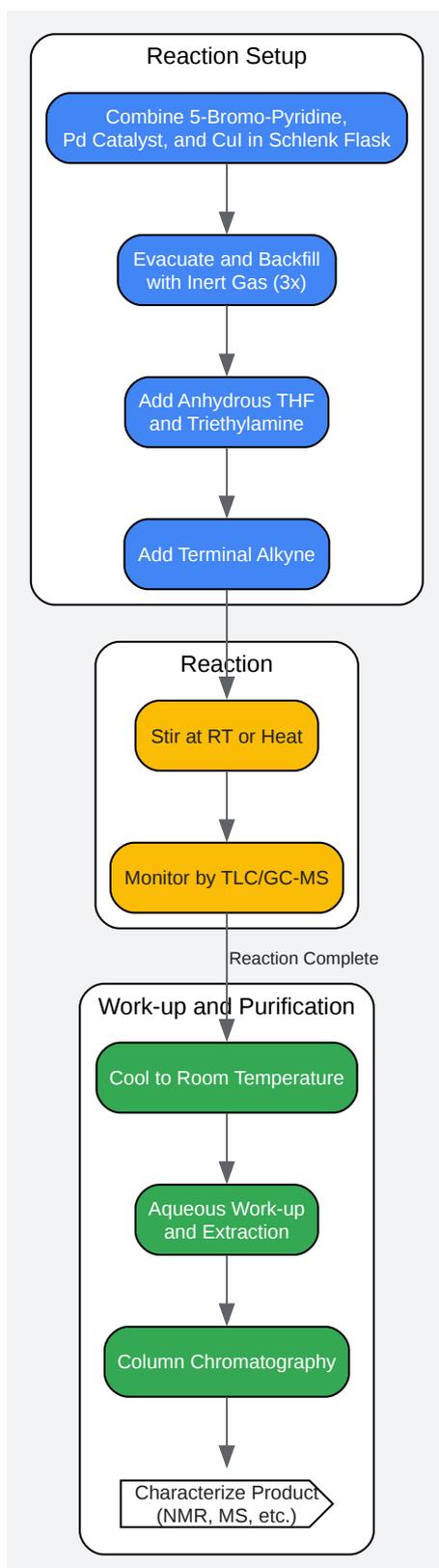
Procedure:

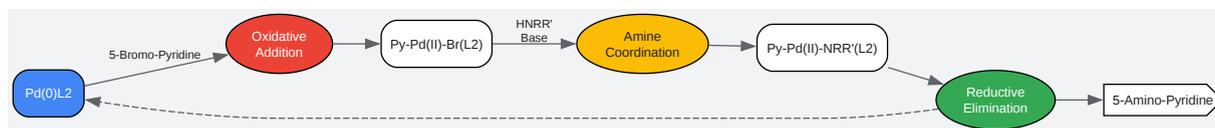
- To a dry Schlenk flask under an inert atmosphere, add 5-bromo-pyridine, the arylboronic acid, and potassium phosphate.[4]
- Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[4]
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
- Stir the reaction mixture at 85–95 °C.[4]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling







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References

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